5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-
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Overview
Description
5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl- is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl- typically involves multiple steps. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction is followed by further treatment to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl- can undergo several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a drug candidate.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl- involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Exhibits potent xanthine oxidase inhibitory activity.
Uniqueness
5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
927993-48-4 |
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Molecular Formula |
C17H22N2O4S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[(4-butoxy-3-methoxyphenyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C17H22N2O4S/c1-4-5-8-23-13-7-6-12(9-14(13)22-3)10-18-17-19-11(2)15(24-17)16(20)21/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
SHUFOHUQIXIEKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CNC2=NC(=C(S2)C(=O)O)C)OC |
Origin of Product |
United States |
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